3-溴-5-(甲硫基)苯甲酸

描述

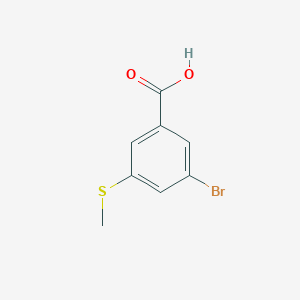

“3-Bromo-5-(methylthio)benzoic acid” is a chemical compound with the molecular formula C8H7BrO2S . It is a derivative of benzoic acid, which has a bromine atom and a methylthio group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(methylthio)benzoic acid” can be inferred from its molecular formula, C8H7BrO2S . It consists of a benzene ring with a carboxylic acid group (-COOH), a bromine atom, and a methylthio group (-SCH3) attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(methylthio)benzoic acid” include a density of 1.6±0.1 g/cm3, a boiling point of 320.3±30.0 °C at 760 mmHg, and a flash point of 147.5±24.6 °C . It also has a molar refractivity of 45.7±0.3 cm3, and a polar surface area of 37 Å2 .科学研究应用

Organic Synthesis and Functionalization

3-Bromo-5-(methylthio)benzoic acid serves as a valuable building block in organic synthesis. Its bromine substituent allows for diverse functionalizations, including Suzuki–Miyaura couplings, halogenations, and C–C bond formations. Researchers often use it to introduce the boronic ester moiety into target molecules .

Hydromethylation of Alkenes

The compound enables a fascinating transformation: formal anti-Markovnikov alkene hydromethylation. By catalytic protodeboronation of alkyl boronic esters, researchers achieve this valuable but previously unknown reaction. The sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Acidity Constants Determination

In analytical chemistry, 3-Bromo-5-(methylthio)benzoic acid serves as a test solute for determining acidity constants using capillary zone electrophoresis .

Biologically Active Compound Synthesis

Researchers utilize this compound to prepare various biologically active molecules. Notably, it contributes to the synthesis of α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors .

Large-Scale Synthesis of Thromboxane Receptor Antagonists

3-Bromo-5-(methylthio)benzoic acid plays a crucial role as a starting reagent in the large-scale synthesis of thromboxane receptor antagonists. For instance, it is involved in the preparation of phenyl(3-bromo-5-iodo)benzoate, which further leads to the synthesis of thromboxane receptor antagonists .

Total Synthesis of Natural Products

Researchers have employed this compound in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have intriguing biological activities and are synthesized using the protodeboronation strategy .

安全和危害

作用机制

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.

Mode of Action

It’s known that benzoic acid derivatives can act through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromo and methylthio groups on the benzene ring may influence the compound’s interaction with its targets.

Biochemical Pathways

Benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets . The compound’s effects on these pathways can lead to downstream effects on cellular processes.

Result of Action

Depending on its specific targets and mode of action, the compound could potentially influence various cellular processes, such as signal transduction, gene expression, or cell proliferation .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-(methylthio)benzoic acid can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific biological context in which the compound is used .

属性

IUPAC Name |

3-bromo-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGHHCXGNPQCLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(methylthio)benzoic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2768183.png)

![1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B2768188.png)

![(2Z)-6-hydroxy-2-[(5-methyl-2-furyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2768190.png)

![6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2768195.png)

![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2768199.png)

![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2768200.png)

![Methyl (E)-3-[5-[(1-oxo-2H-isoquinolin-6-yl)carbamoyl]furan-2-yl]prop-2-enoate](/img/structure/B2768204.png)